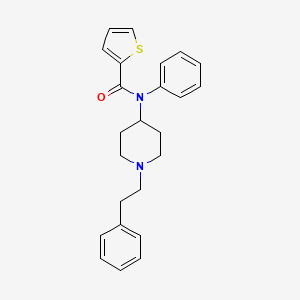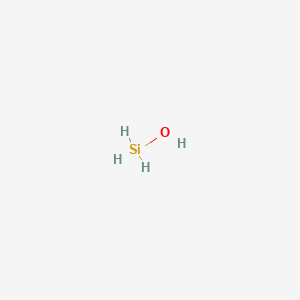
Methyl undecenoyl leucinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl undecenoyl leucinate is a lipo-amino acid known for its skin whitening properties. It is an active ingredient in various cosmetic products, particularly those aimed at skin lightening and conditioning. This compound functions by interacting with melanocortin 1 receptor, a receptor for alpha-melanocyte-stimulating hormone, and inhibiting the activation of melanogenic genes, thereby reducing melanin production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl undecenoyl leucinate can be synthesized through the esterification of leucine with methyl undecenoate. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the unsaturated carbon chain. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of saturated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated amino acid derivatives.
Substitution: Formation of carboxylate salts.
Applications De Recherche Scientifique
Methyl undecenoyl leucinate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying esterification and amino acid modification reactions.
Biology: Investigated for its role in inhibiting melanin synthesis and its potential use in treating hyperpigmentation disorders.
Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications in skin conditions.
Industry: Widely used in the cosmetic industry for its skin whitening and conditioning properties
Mécanisme D'action
Methyl undecenoyl leucinate exerts its effects by acting as an antagonist to alpha-melanocyte-stimulating hormone. It binds to the melanocortin 1 receptor, preventing the activation of melanogenic genes such as tyrosinase, TRP1, TRP2, MITF, and POMC. This inhibition leads to a reduction in melanin synthesis and overall skin lightening. Additionally, the compound exhibits anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines .
Comparaison Avec Des Composés Similaires
Kojic Acid: Another skin whitening agent that inhibits tyrosinase activity but is less effective than methyl undecenoyl leucinate.
Arbutin: A glycosylated hydroquinone derivative used for skin lightening, but with a different mechanism of action.
Hydroquinone: A potent skin whitening agent that directly inhibits melanin synthesis but has potential side effects
Uniqueness: this compound is unique due to its dual action as a skin whitening and anti-inflammatory agent. It is more effective than other known whitening ingredients and has a favorable safety profile, making it an excellent choice for cosmetic applications .
Propriétés
Numéro CAS |
1246371-29-8 |
|---|---|
Formule moléculaire |
C18H33NO3 |
Poids moléculaire |
311.5 g/mol |
Nom IUPAC |
methyl (2S)-4-methyl-2-(undec-10-enoylamino)pentanoate |
InChI |
InChI=1S/C18H33NO3/c1-5-6-7-8-9-10-11-12-13-17(20)19-16(14-15(2)3)18(21)22-4/h5,15-16H,1,6-14H2,2-4H3,(H,19,20)/t16-/m0/s1 |
Clé InChI |
ICMAWHHKHYZNDA-INIZCTEOSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)OC)NC(=O)CCCCCCCCC=C |
SMILES canonique |
CC(C)CC(C(=O)OC)NC(=O)CCCCCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7S,9S)-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride](/img/structure/B10779006.png)
![(S)-[(2S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B10779014.png)
![cyclo[DL-N(Me)Leu-DL-OVal-DL-Val-DL-Leu-DL-OVal-DL-Val]](/img/structure/B10779018.png)
![7,19-dihydroxy-5-(2-hydroxypropyl)-21-[(2R)-2-hydroxypropyl]-6,20-dimethoxy-12,14-dioxahexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3(8),4,6,10,15,18(23),19,21-nonaene-9,17-dione](/img/structure/B10779022.png)
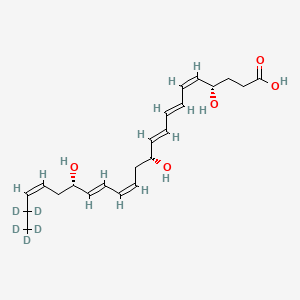
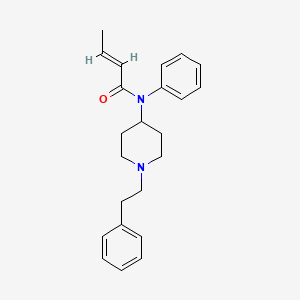
![(7S,9S)-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B10779047.png)

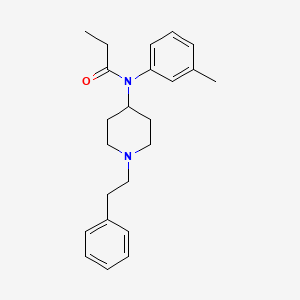
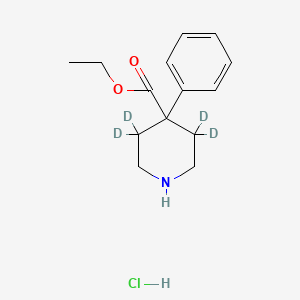
![(R)-[(2S,4R,5S)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B10779067.png)
![(+/-)-trans-4,5,6,7-Tetrahydro-7-hydroxy-6-(isopropylamino-d7)imidazo[4,5,1-jk][1]benzazepin-2(1H)-one](/img/structure/B10779072.png)
